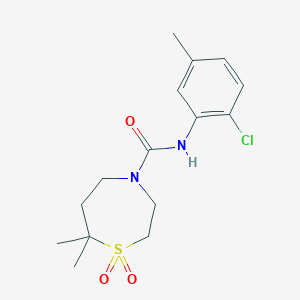
N-(3-ethyl-4-methylphenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethyl-4-methylphenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide, commonly known as DM4, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. DM4 belongs to a class of compounds known as maytansinoids, which are derived from the Maytenus plant. The compound has demonstrated potent cytotoxicity against a range of cancer cell lines, making it a promising candidate for further research.
Wirkmechanismus
DM4 works by binding to tubulin, a protein that is essential for microtubule formation. The compound disrupts microtubule dynamics, leading to cell cycle arrest and ultimately cell death. DM4 is considered a potent cytotoxic agent because it has a high binding affinity for tubulin, which allows it to selectively target cancer cells.
Biochemical and Physiological Effects
DM4 has been shown to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis, a process by which cells undergo programmed cell death. DM4 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is important because tumors require a blood supply to grow and spread.
Vorteile Und Einschränkungen Für Laborexperimente
DM4 has several advantages for use in lab experiments. The compound is highly potent, which allows for low concentrations to be used in experiments. This reduces the risk of non-specific effects and increases the specificity of the results. DM4 is also relatively stable, which allows for easy storage and handling.
One limitation of DM4 is its toxicity. The compound is highly cytotoxic and can be harmful to researchers if not handled properly. This requires the use of appropriate safety measures, such as protective clothing and equipment. Another limitation is the complexity of the synthesis process, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on DM4. One area of interest is the development of new synthetic methods for the compound. This could lead to more efficient and cost-effective production, which would make DM4 more accessible for research and potential clinical use.
Another area of interest is the development of new drug delivery methods for DM4. The compound has shown promising results in preclinical studies, but its potential clinical use is limited by its toxicity. New drug delivery methods, such as targeted nanoparticles, could help to reduce the toxicity of DM4 and increase its efficacy.
Finally, there is a need for further research into the mechanisms of action of DM4. While the compound has been shown to disrupt microtubule dynamics, there is still much to be learned about its effects on cellular signaling pathways and other biological processes. This could lead to the development of new therapeutic strategies for cancer treatment.
Synthesemethoden
DM4 is synthesized from the natural product maytansine, which is obtained from the Maytenus plant. The synthesis involves several steps, including acylation, reduction, and cyclization. The process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DM4 has been extensively studied for its potential applications in cancer treatment. The compound has been shown to be effective against a range of cancer cell lines, including breast, lung, and prostate cancer. DM4 works by disrupting microtubule dynamics, which are essential for cell division. This leads to cell cycle arrest and ultimately cell death.
Eigenschaften
IUPAC Name |
N-(3-ethyl-4-methylphenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-5-14-12-15(7-6-13(14)2)18-16(20)19-9-8-17(3,4)23(21,22)11-10-19/h6-7,12H,5,8-11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCDNGOZUIMBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)NC(=O)N2CCC(S(=O)(=O)CC2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7679994.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7679996.png)

![2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7680008.png)
![2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7680014.png)
![Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7680020.png)



![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[1-(2-methoxyphenyl)-5-methylpyrazol-4-yl]methanone](/img/structure/B7680063.png)
![2-[(3,5-Dichloropyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7680065.png)

![2-[(4-Ethylphenyl)methyl]pyridazin-3-one](/img/structure/B7680073.png)
